Santowhite

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Antioxidant Additive in Polymers

The Specific Scientific Field: The specific scientific field for this application is Polymer Chemistry .

Comprehensive and Detailed Summary of the Application: Santowhite (SW) is used as a synthetic antioxidant additive in polymers. Antioxidant additives can prevent oxidative stress and thus the damage of polymeric materials .

Detailed Description of the Methods of Application or Experimental Procedures: The applicability of Santowhite as a synthetic antioxidant additive was explored using computational tools. Two density functional theory (DFT) methods, M05-2X and M06-2X, were applied in combination with the 6-311++G(2d,2p) basis set in the gas phase .

Thorough Summary of the Results or Outcomes Obtained: The results indicate that the antioxidant potential of ascorbic acid (Asc), a natural antioxidant additive, is higher than Santowhite. Some of the C-H bonds, depending on their position in the structures, are potent radical scavengers, but O-H groups are more prone to donate H-atoms to free radicals. Nonetheless, both additives can be potentially applied to safeguard common polymers and prohibit oxidative stress-induced material deterioration .

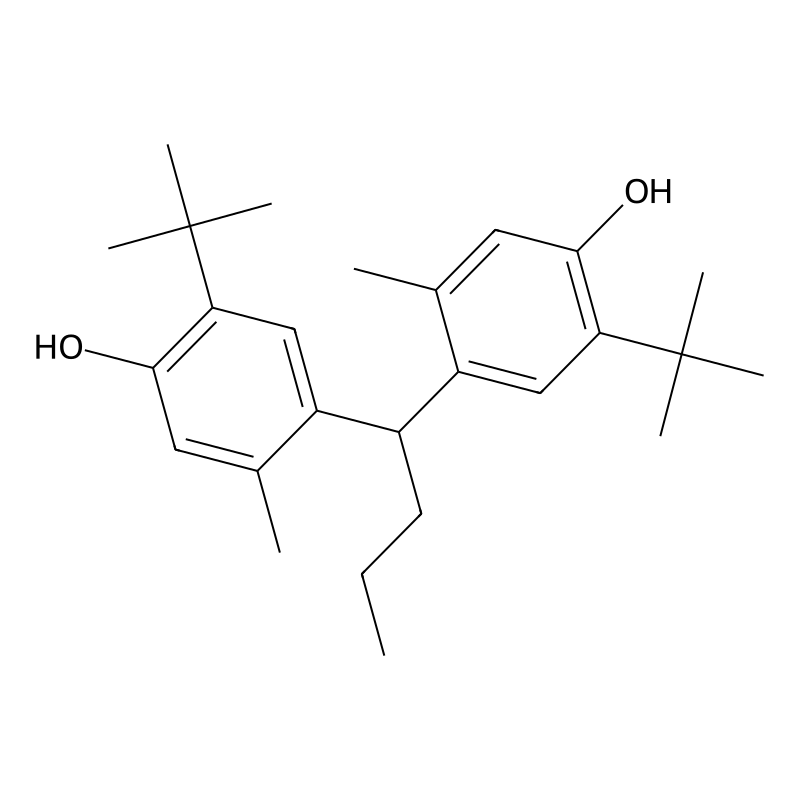

Santowhite, chemically known as 4,4'-thiodi-m-cresol, is a synthetic antioxidant compound with the molecular formula C26H38O2 and a molecular weight of 382.6 g/mol. It appears as a dry powder, typically white to off-white in color, and has a density of 1.03 g/cm³ at 25 °C . This compound is primarily utilized to prevent oxidative degradation in various materials, particularly in polymers, enhancing their durability and longevity .

Santowhite exhibits significant antioxidant properties through various mechanisms. It can donate labile hydrogen atoms to polymeric hydroperoxide radicals (ROO•), forming stable phenoxy radicals that effectively terminate free radical chains . The two primary mechanisms of its antioxidant action include:

- Single Electron Transfer-Proton Transfer (SET-PT): In this mechanism, Santowhite donates an electron to form a radical cation, which subsequently deprotonates to yield a stable radical .

- Sequential Proton Loss Electron Transfer (SPLET): Here, Santowhite first loses a proton to form an anion that can then transfer an electron to a scavenged radical, resulting in another radical formation .

Research indicates that Santowhite possesses notable biological activity due to its antioxidant properties. It has been shown to inhibit oxidative stress in various biological systems, which can contribute to cellular protection against damage from free radicals. Its efficacy as an antioxidant is comparable to that of natural antioxidants like L-ascorbic acid (Vitamin C) and it plays a crucial role in stabilizing polymers against oxidative degradation .

The synthesis of Santowhite typically involves the reaction of m-cresol with sulfur dichloride or other sulfur-containing reagents under controlled conditions. The process can be summarized as follows:

- Reagents: m-Cresol and sulfur dichloride.

- Reaction Conditions: The reaction is usually conducted under inert atmosphere conditions to prevent oxidation.

- Purification: Post-reaction, the product is purified through recrystallization or chromatography techniques.

This synthesis approach ensures high yields and purity of the final product.

Santowhite is widely used across various industries due to its effective antioxidant properties:

- Polymers: It is incorporated into polymer formulations to enhance stability and prevent oxidative degradation.

- Adhesives and Sealants: Used to improve the longevity and performance of adhesive products.

- Lubricants: Acts as an additive to protect against oxidation in lubricating oils.

- Hydraulic Fluids: Utilized in hydraulic systems for its protective qualities against oxidative damage .

Santowhite's ability to stabilize polymers while also providing biological protection makes it a unique choice among these compounds.

Physical Description

Color/Form

XLogP3

Density

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 132 of 322 companies. For more detailed information, please visit ECHA C&L website;

Of the 7 notification(s) provided by 190 of 322 companies with hazard statement code(s):;

H315 (23.16%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (39.47%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (21.58%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H373 (16.84%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H410 (37.37%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

H412 (22.63%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

H413 (22.11%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard;Environmental Hazard

Other CAS

Wikipedia

Use Classification

Plastics -> Polymer Type -> PVC (rigid); PA

Plastics -> Antioxidants

Methods of Manufacturing

General Manufacturing Information

All other basic organic chemical manufacturing

Paint and coating manufacturing

Plastic material and resin manufacturing

Printing and related support activities

Services

Synthetic rubber manufacturing

Textiles, apparel, and leather manufacturing

Phenol, 4,4'-butylidenebis[2-(1,1-dimethylethyl)-5-methyl-: ACTIVE

IT IS MADE BY MONSANTO CHEMICAL CO & SOLD UNDER TRADE NAME SANTOWHITE POWDER. IT IS PARTICULARLY RECOMMENDED FOR SYNTHETIC RUBBER... UP TO THE PRESENT SANTOWHITE POWDER HAS NOT BEEN AUTHORIZED FOR USE IN FOOD-PACKAGING FIELD.

AN ABSORBENT MAT IMPREGNATED WITH A COMPOSITION CONTAINING PYRETHROIDS & THE ANTIOXIDANT SANTOWHITE POWDER & ONE OR MORE OF ACETIC ACID ESTERS OF GLYCOL & THOSE OF GLYCOL MONOETHERS IS A FUMIGANT FOR COCKROACH CONTROL.

Dates

Comparison of two antioxidants for poly(etherurethane urea) in an accelerated in vitro biodegradation system

M A Schubert, M J Wiggins, J M Anderson, A HiltnerPMID: 9054533 DOI: 10.1002/(sici)1097-4636(19970315)34:4<493::aid-jbm10>3.0.co;2-e

Abstract

Vitamin E (+/-alpha-tocopherol) was recently investigated as an antioxidant for implanted poly(etherurethane urea) (PEUU) elastomers. In that work, vitamin E prevented chemical degradation of biaxially strained PEUU up to 5 weeks implantation, and prevented pitting and cracking of the PEUU surface for the duration of the 10-week cage implant study. The promising results of the in vivo studies motivated a detailed comparison of vitamin E with Santowhite, the standard antioxidant used in PEUU elastomers. To evaluate vitamin E and Santowhite as antioxidants in PEUU, an accelerated in vitro treatment system was used that mimics the in vivo degradation of PEUUs. Vitamin E was even more effective than Santowhite in preventing pitting and cracking to the biaxially strained PEUU elastomers. The inhibition of ether oxidation was greater with vitamin E than with Santowhite when compared by equivalent concentrations and molar concentrations, respectively. It is hypothesized that the increased effectiveness of vitamin E in this system, compared to Santowhite, is due to differences in antioxidant mechanism(s). Vitamin E is more efficient in preventing PEUU oxidation than Santowhite because its phenoxy radical is more stable and it can terminate more than one chain per vitamin E molecule.Antioxidant inhibition of poly(carbonate urethane) in vivo biodegradation

Elizabeth M Christenson, James M Anderson, Anne HiltnerPMID: 16278858 DOI: 10.1002/jbm.a.30506

Abstract

This study compared the effect of an antioxidant on the in vivo biodegradation of a poly(carbonate urethane) (PCU) and a poly(ether urethane) (PEU). Unstrained PEU and PCU films with and without Santowhite were implanted subcutaneously into 3-month-old Sprague-Dawley rats for 3, 6, and 12 months. Characterization of unstabilized PEU and PCU with ATR-FTIR and SEM showed soft-segment and hard-segment degradation consistent with previous studies. In particular, evidence of chain scission and crosslinking of the surface was present in the ATR-FTIR spectra of explanted specimens. Addition of 2.2 wt % antioxidant inhibited the in vivo degradation of both PCU and PEU. Although the antioxidant probably improved polyurethane biostability by decreasing the susceptibility of the polymer to degradation, modulation of the cellular response to prevent the release of degradative agents was also possible. To differentiate the effects, the foreign-body response was investigated with the use of a standard cage implant protocol. Polyurethane films were implanted in wire mesh cages subcutaneously in rats for 4, 7, and 21 days. There were no statistical differences among materials in the inflammatory exudate cell counts, adherent cell densities, or percent fusion of macrophages into foreign-body giant cells (FBGCs). Therefore, it was concluded that the antioxidant inhibited degradation by capturing oxygen radicals that would otherwise cause polyurethane chain scission and crosslinking.Oxidative mechanisms of poly(carbonate urethane) and poly(ether urethane) biodegradation: in vivo and in vitro correlations

Elizabeth M Christenson, James M Anderson, Anne HiltnerPMID: 15227669 DOI: 10.1002/jbm.a.30067

Abstract

This study used an in vitro environment that simulated the microenvironment at the adherent cell-material interface to reproduce and accelerate the biodegradation of poly(ether urethane) (PEU) and poly(carbonate urethane) (PCU). Polyurethane films were treated in vitro for 24 days in 20% hydrogen peroxide/0.1 M cobalt chloride solution at 37 degrees C. Characterization with ATR-FTIR and SEM showed soft segment and hard segment degradation consistent with the chemical changes observed after long-term in vivo treatment. Overall, the PCU underwent less degradation and the degraded surface layer was much thinner than PEU. Nevertheless, the results supported a common oxidation mechanism for biodegradation of these polymers. The observed in vitro degradation was inhibited by adding an antioxidant to the polyurethane film. Our findings further support the use of the in vitro H(2)O(2)/CoCl(2) system in evaluating the biostability of polyurethanes under accelerated conditions.Characterization of extractable species from poly(etherurethane urea) (PEUU) elastomers

M Renier, Y K Wu, J M Anderson, A Hiltner, G A Lodoen, C R PayetPMID: 8086381 DOI: 10.1163/156856294x00185

Abstract

Methanol extracts of four poly(etherurethane urea) (PEUU) materials were analyzed using Gel Permeation Chromatography (GPC). The additives in the materials were Santowhite powder at 1 wt% and Methacrol 2138 F at 5 wt% loading levels. One-to-two wt% of the original PEUU films was extractable with methanol. The extractables consisted of a low molecular weight (Mw) PEUU polymer, an MDI-rich oligomer, the additives Santowhite (SW) powder and Methacrol 2138 F, and aniline. The low Mw PEUU polymer had a Mw of 12,000 relative to polystyrene, and the MDI-rich oligomer had a Mw of 1000 relative to polystyrene. Quantitation of all extracted species was achieved using GPC; the use of dual-detectors on the GPC made it possible to determine the soft-to-hard composition of the PEUU extracts as a function of molecular weight.Effect of toluene extraction on Biomer surface: I. ESCA, ATR/FTIR, contact angle analysis and biological properties

N Nurdin, P François, A Magnani, N Xanthopoulos, H J Mathieu, R Barbucci, P Vaudaux, P DescoutsPMID: 7662617 DOI: 10.1163/156856295x00823

Abstract

Biomer is a poly(ether-urethane-urea) block copolymer widely used as biomedical devices. Extraction process of this polymer has purified its surface of low molecular weight polyurethane chains and Santowhite Powder additive. ESCA and ATR/FTIR have suggested a homogenization of the polymer by enrichment of the first layers with poly(aminomethacrylate) additive after extraction. Therefore, the surface of the extracted Biomer exhibits a different wettability and biological response. The treatment causes a significant decrease in fibronectin adsorption and induces a reduction in Staphylococcus aureus adhesion.Effect of some additives on the biostability of a poly(etherurethane) elastomer

Y Wu, Q Zhao, J M Anderson, A Hiltner, G A Lodoen, C R PayetPMID: 1874757 DOI: 10.1002/jbm.820250604